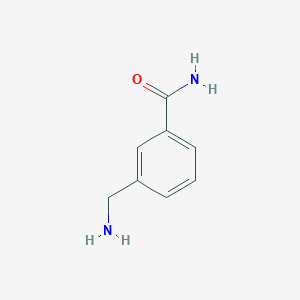

3-(氨甲基)苯甲酰胺

描述

3-(Aminomethyl)benzamide is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.

The exact mass of the compound 3-(Aminomethyl)benzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Aminomethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗氧化活性

3-(氨甲基)苯甲酰胺衍生物已被研究用于其抗氧化性质。这些化合物可以清除自由基,自由基是不稳定的分子,会导致细胞损伤。 抗氧化活性是通过各种测定方法测量的,包括总抗氧化能力、自由基清除和金属螯合活性 。这种特性对于开发可以保护机体免受氧化应激相关疾病的新型治疗剂具有重要意义。

抗菌活性

研究表明,苯甲酰胺化合物,包括具有3-(氨甲基)基团的化合物,表现出抗菌活性。它们已被测试对抗革兰氏阳性和革兰氏阴性细菌,显示出作为新型抗菌剂的潜力。 这种应用在对抗耐抗生素细菌菌株的斗争中至关重要 。

药物合成和发现

苯甲酰胺衍生物是合成各种药物的关键中间体。 3-(氨甲基)苯甲酰胺结构是许多候选药物的构建模块,特别是在合成具有潜在抗癌、抗炎和镇痛特性的化合物中 。这使其成为药物化学和药物发现中的重要化合物。

酪氨酸激酶抑制

一些3-(氨甲基)苯甲酰胺衍生物已被设计为潜在的酪氨酸激酶抑制剂。这些化合物可以干扰对细胞分裂和癌症进展中涉及的信号通路至关重要的酶的作用。 抑制酪氨酸激酶是开发新型抗癌疗法的有前景的策略 。

抗结核药

3-(氨甲基)苯甲酰胺的结构已被用于设计和合成具有抗结核活性的新化合物。 结核病仍然是全球性的重大健康挑战,开发新型治疗剂对于抗击这种疾病至关重要,特别是在面对多重耐药菌株的情况下 。

工业应用

除了医疗应用外,苯甲酰胺衍生物,包括具有3-(氨甲基)基团的衍生物,在各种工业领域都有应用。它们用于塑料和橡胶工业、造纸工业和农业。 它们在这些行业中的作用包括充当稳定剂、化学合成中的中间体以及增强各种产品的性能 。

作用机制

Target of Action

The primary target of 3-(Aminomethyl)benzamide is Poly ADP Ribose Polymerase (PARP) . PARP is an enzyme responsible for DNA repair, transcription control, and programmed cell death .

Mode of Action

3-(Aminomethyl)benzamide acts as an inhibitor of PARP . The structure of 3-aminobenzamide is similar to that of NAD+, a substrate of PARP . Therefore, it binds to PARP and prevents it from using up NAD+ . This inhibition of PARP activity impacts the DNA repair process, transcription control, and programmed cell death .

Biochemical Pathways

The inhibition of PARP by 3-(Aminomethyl)benzamide affects the DNA repair pathways . When PARP is activated, it rapidly uses up stores of NAD+ in the cell as it performs DNA repair . By inhibiting PARP, 3-(Aminomethyl)benzamide prevents the depletion of NAD+, thereby affecting the DNA repair process .

Result of Action

The inhibition of PARP by 3-(Aminomethyl)benzamide leads to a decrease in DNA repair, changes in transcription control, and alterations in programmed cell death . Low levels of NAD+ can deplete the amount of ATP found in the cell, which can lead to cell death .

生化分析

Biochemical Properties

It is known that benzamides, the class of compounds to which 3-(Aminomethyl)benzamide belongs, can interact with various enzymes and proteins .

Cellular Effects

The specific cellular effects of 3-(Aminomethyl)benzamide are not well-documented in the literature. It is known that benzamides can have various effects on cells. For example, 3-Aminobenzamide, a similar compound, is known to inhibit poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death .

Molecular Mechanism

The molecular mechanism of action of 3-(Aminomethyl)benzamide is not well-documented in the literature. Benzamides are known to interact with various biomolecules. For example, 3-Aminobenzamide, a similar compound, binds to PARP and prevents it from using up NAD+, thus influencing gene expression .

Temporal Effects in Laboratory Settings

It is known that benzamides can have various effects over time, including changes in stability and degradation .

Dosage Effects in Animal Models

It is known that benzamides can have various effects at different dosages .

Metabolic Pathways

Benzamides are known to be involved in various metabolic pathways .

Transport and Distribution

Benzamides are known to interact with various transporters and binding proteins .

Subcellular Localization

It is known that benzamides can be localized to specific compartments or organelles based on targeting signals or post-translational modifications .

属性

IUPAC Name |

3-(aminomethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHLWVJLJXARGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435566 | |

| Record name | 3-(aminomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102562-86-7 | |

| Record name | 3-(aminomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(aminomethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate](/img/structure/B10876.png)

![2-hydroxy-3-[6-hydroxy-5-[(E)-4-methyl-6-(2-methyl-1-prop-1-en-2-ylcyclopentyl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one](/img/structure/B10877.png)

![Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI)](/img/structure/B10893.png)